3-Pentylisoindolin-1-one
Description
3-Pentylisoindolin-1-one is a nitrogen-containing heterocyclic compound characterized by a pentyl substituent at the 3-position of the isoindolinone core. Isoindolinones are pharmacologically significant scaffolds due to their prevalence in bioactive molecules, including kinase inhibitors and neuroprotective agents.
Properties
CAS No. |
691863-84-0 |
|---|---|
Molecular Formula |
C13H17NO |
Molecular Weight |
203.28 g/mol |
IUPAC Name |
3-pentyl-2,3-dihydroisoindol-1-one |
InChI |
InChI=1S/C13H17NO/c1-2-3-4-9-12-10-7-5-6-8-11(10)13(15)14-12/h5-8,12H,2-4,9H2,1H3,(H,14,15) |
InChI Key |
UDTBMOVPABGZEV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1C2=CC=CC=C2C(=O)N1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Analogous Isoindolin-1-one Derivatives
Structural and Substituent Variations
Key structural differences among isoindolin-1-one derivatives lie in their 3-position substituents, which dictate physicochemical and biological properties:
*Calculated based on structural formula.
Key Observations :
- Lipophilicity : The pentyl group in this compound increases hydrophobicity compared to methyl or hydroxyl analogs, likely enhancing membrane permeability but reducing aqueous solubility .
- Thermal Stability : Hydroxy-substituted derivatives exhibit higher melting points (e.g., 218–224°C for 3-benzyl-3-hydroxy analogs) due to hydrogen bonding, whereas alkyl-substituted derivatives like this compound may have lower melting points .
Reactivity Trends :
- Hydroxy and amino groups enable further derivatization (e.g., etherification, acylation), whereas alkyl groups like pentyl are less reactive .
Physicochemical and Spectroscopic Properties
Infrared (IR) Spectroscopy:
- 3-Hydroxy Derivatives : Strong O–H stretches (~3300–3400 cm⁻¹) and amide C=O stretches (~1670–1700 cm⁻¹) dominate .
- This compound : Expected to show C–H stretches from the pentyl chain (~2850–2960 cm⁻¹) and a C=O stretch near 1680 cm⁻¹, similar to 3-methyl analogs .
Solubility:
- Hydroxy and amino derivatives exhibit higher polarity and solubility in polar solvents (e.g., ethyl acetate), while this compound is likely soluble in nonpolar solvents like n-hexane .
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